5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Immunotherapeutic Applications
- The synthesis of sugar-modified nucleoside derivatives of purine analogs has demonstrated potential antiviral activity, particularly against Semliki Forest virus, suggesting that structurally similar compounds could be explored for their antiviral properties (Kini et al., 1991).
- Novel analogues of naturally occurring purine nucleosides have been synthesized to determine the immunomodulatory effects, indicating potential applications in the development of immunotherapeutic agents (Nagahara et al., 1990).
Anticancer, Anti-HIV, and Antimicrobial Activities
- Synthesis of new triazino and triazolo[4,3-e]purine derivatives has shown promising anticancer, anti-HIV-1, and antimicrobial activities, suggesting a potential research direction for similar compounds in the search for new therapeutic agents (Ashour et al., 2012).
Coordination Chemistry and Material Science
- The study of 8-azaxanthinato salts of divalent metal aquacomplexes, involving purine derivatives, highlights applications in coordination chemistry and materials science, particularly in designing metal-organic frameworks and understanding metal-ligand interactions (Maldonado et al., 2009).
Drug Design and Development
- The use of purine isosteres, including triazolo[1,5-a][1,3,5]triazines, as scaffolds for constructing new therapeutic agents is a valid strategy in medicinal chemistry, suggesting the potential of structurally related compounds in drug design (Lim & Dolzhenko, 2014).
properties
IUPAC Name |
1-methyl-8-(4-methylphenyl)-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-15-10-12-17(13-11-15)19-25-26-22-28(14-6-9-16-7-4-3-5-8-16)18-20(30)24-23(31)27(2)21(18)29(19)22/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGUSDVLSYVHQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CCCC5=CC=CC=C5)C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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